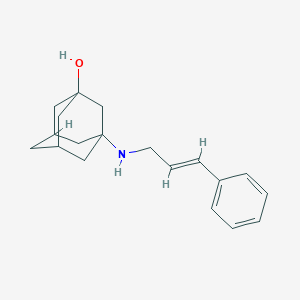![molecular formula C22H28N6O2 B271951 [(1-ethylpyrrolidin-2-yl)methyl]{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine](/img/structure/B271951.png)
[(1-ethylpyrrolidin-2-yl)methyl]{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(1-ethylpyrrolidin-2-yl)methyl]{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine, also known as EPM-01, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of [(1-ethylpyrrolidin-2-yl)methyl]{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine is not fully understood, but it is believed to involve the modulation of various signaling pathways. One study found that this compound can inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation. Another study found that this compound can activate the PI3K/Akt signaling pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In animal models, this compound has been shown to reduce inflammation, protect against ischemia-reperfusion injury, and inhibit tumor growth. Additionally, this compound has been shown to improve cardiac function and reduce oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of [(1-ethylpyrrolidin-2-yl)methyl]{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine is that it has been shown to have potential therapeutic applications in several different areas, including inflammation, ischemia-reperfusion injury, and cancer. Additionally, this compound has been shown to have low toxicity in animal models. However, one limitation of this compound is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
Zukünftige Richtungen
There are several future directions for [(1-ethylpyrrolidin-2-yl)methyl]{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine research. One area of interest is the development of more potent analogs of this compound that can be used in the treatment of various diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to optimize its therapeutic potential. Finally, the safety and efficacy of this compound in human clinical trials needs to be evaluated.
Synthesemethoden
[(1-ethylpyrrolidin-2-yl)methyl]{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine is synthesized through a multi-step process involving the reaction of various chemical reagents. The synthesis begins with the reaction of 3-methoxy-4-(chloromethyl)benzyl alcohol with sodium hydride in the presence of 1-ethylpyrrolidin-2-ylmethylamine. This reaction produces the intermediate compound, which is then reacted with 1-phenyl-1H-tetrazole-5-thiol in the presence of cesium carbonate to produce the final product, this compound.
Wissenschaftliche Forschungsanwendungen
[(1-ethylpyrrolidin-2-yl)methyl]{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine has been the subject of several scientific studies due to its potential therapeutic applications. One study found that this compound has anti-inflammatory properties and can reduce inflammation in animal models of acute lung injury. Another study found that this compound can protect against ischemia-reperfusion injury in the heart. Additionally, this compound has been shown to have potential anti-tumor activity.
Eigenschaften
Molekularformel |
C22H28N6O2 |
|---|---|
Molekulargewicht |
408.5 g/mol |
IUPAC-Name |
1-(1-ethylpyrrolidin-2-yl)-N-[[3-methoxy-4-(1-phenyltetrazol-5-yl)oxyphenyl]methyl]methanamine |
InChI |
InChI=1S/C22H28N6O2/c1-3-27-13-7-10-19(27)16-23-15-17-11-12-20(21(14-17)29-2)30-22-24-25-26-28(22)18-8-5-4-6-9-18/h4-6,8-9,11-12,14,19,23H,3,7,10,13,15-16H2,1-2H3 |
InChI-Schlüssel |
MEKDXSJIQPXHIP-UHFFFAOYSA-N |
SMILES |
CCN1CCCC1CNCC2=CC(=C(C=C2)OC3=NN=NN3C4=CC=CC=C4)OC |
Kanonische SMILES |
CCN1CCCC1CNCC2=CC(=C(C=C2)OC3=NN=NN3C4=CC=CC=C4)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(tert-butyl)-N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetraazol-5-yl]methoxy}benzyl)amine](/img/structure/B271868.png)
![N-{[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methyl}-N-(2-morpholinoethyl)amine](/img/structure/B271870.png)
![2-({3-Ethoxy-2-[(2-fluorobenzyl)oxy]benzyl}amino)ethanol](/img/structure/B271872.png)
![N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}pentan-1-amine](/img/structure/B271873.png)
![N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-methoxyethanamine](/img/structure/B271875.png)
![N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-(4-fluorophenyl)ethanamine](/img/structure/B271878.png)
![N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}butan-1-amine](/img/structure/B271882.png)
![3-[(3-Chloro-4,5-dimethoxybenzyl)amino]-1-adamantanol](/img/structure/B271883.png)
![3-[(5-Bromo-2-ethoxybenzyl)amino]-1-adamantanol](/img/structure/B271884.png)
![3-[(5-Chloro-2-ethoxybenzyl)amino]-1-adamantanol](/img/structure/B271885.png)

![3-{[2-(Benzyloxy)-3-methoxybenzyl]amino}-1-adamantanol](/img/structure/B271887.png)
![3-[(Pyridin-3-ylmethyl)amino]adamantan-1-ol](/img/structure/B271888.png)
![1-(3-{[(9-ethyl-9H-carbazol-3-yl)methyl]amino}propyl)-2-pyrrolidinone](/img/structure/B271892.png)